Xanthopterin-B2

Description

Overview of Pteridine (B1203161) Class: Structure, Diversity, and Biological Significance

Pteridines are characterized by a bicyclic heterocyclic system, comprising a pyrimidine (B1678525) ring fused to a pyrazine (B50134) ring wikipedia.org. This core structure can be substituted with various functional groups, leading to a wide array of derivatives. Among the most prominent subclasses are pterins, which typically feature an amino group at position 2 and a keto group at position 4 of the pteridine nucleus, and flavins nih.govmdpi.commdpi.com. These compounds are ubiquitous in nature, found in organisms ranging from bacteria to mammals researchgate.netresearchgate.net.

The biological significance of pteridines is vast and multifaceted. Many pteridine derivatives function as essential cofactors in critical enzymatic reactions, including the hydroxylation of aromatic amino acids, neurotransmitter synthesis, and nitric oxide production nih.govmdpi.commdpi.com. For instance, tetrahydrobiopterin (B1682763) (H4Bip) is vital for the synthesis of tyrosine, L-Dopa, and serotonin (B10506) mdpi.com. Pteridines also play roles in cellular processes such as cell proliferation and act as antioxidants mdpi.com. Furthermore, certain pteridines are known for their pigmentary properties, contributing to the coloration of insects, particularly in butterfly wings royalsocietypublishing.orgmdpi.com. They have also been identified as potential biomarkers in various diseases, including cancers nih.gov.

Defining Xanthopterin-B2: Structural Classification and Nomenclature as a Pteridine Derivative

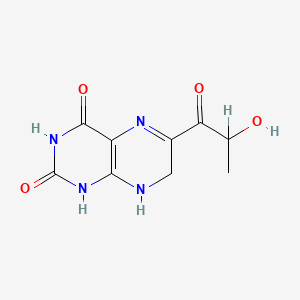

This compound is classified as a member of the pteridine family smolecule.comnih.govebi.ac.uk. Its specific chemical identity is defined as 6-(2-hydroxypropanoyl)-7,8-dihydro-1H-pteridine-2,4-dione smolecule.comnih.govebi.ac.uk. This structure features the core 7,8-dihydropteridine-2,4-dione system, modified by the presence of a lactoyl group at the C-6 position smolecule.comnih.govebi.ac.uk. The compound is derived from rac-lactic acid, incorporating a secondary alpha-hydroxy ketone moiety smolecule.com.

Table 1: Chemical Properties of this compound

| Property | Value |

| Product Name | This compound |

| CAS Number | 14331-49-8 |

| IUPAC Name | 6-(2-hydroxypropanoyl)-7,8-dihydro-1H-pteridine-2,4-dione |

| Molecular Formula | C9H10N4O4 |

| Molecular Weight | 238.2 g/mol |

| Classification | Pteridine derivative, Animal metabolite, Secondary alpha-hydroxy ketone |

This compound is recognized for its role as an animal metabolite smolecule.comnih.govebi.ac.uk. Its molecular formula is C9H10N4O4, with a molecular weight of approximately 238.2 g/mol smolecule.comnih.govchemsrc.com. The compound's structure, particularly the lactoyl group, differentiates it from other pteridine derivatives and may contribute to its unique biological interactions smolecule.com.

Historical Development of Pterin (B48896) Research and the Emergence of this compound as a Distinct Metabolite

The study of pteridines has a rich history, beginning with the isolation of pigments from butterfly wings in the mid-19th century by scientists like Hopkins and Griffiths royalsocietypublishing.orgpteridines.org. These early investigations led to the characterization of compounds like xanthopterin (B1683600) and leucopterin, named for their yellow and white colors, respectively royalsocietypublishing.org. The fundamental pteridine ring system was later elucidated through the work of researchers such as Purrmann and Pfleiderer mdpi.comroyalsocietypublishing.org.

The broader field of pterin biochemistry gained significant momentum with the discovery of tetrahydrobiopterin (H4Bip) in 1958, which revealed the critical role of reduced pterins as cofactors in enzymatic reactions nih.govpteridines.org. Research expanded to include pteridines as urinary cancer biomarkers starting in the 1980s, identifying various pteridine derivatives associated with different cancers nih.gov.

The emergence of this compound as a distinct metabolite is a product of ongoing research into metabolic pathways and the identification of compounds within biological samples. While not marked by a single historical discovery event, its characterization as an animal metabolite smolecule.comnih.govebi.ac.uk signifies its recognition through analytical and biochemical studies that map metabolic processes. Its presence has been noted in various biological contexts, including as a metabolite that can change in abundance under specific environmental or physiological conditions acs.org.

Current Research Landscape and Foundational Knowledge Gaps Pertaining to this compound

Current research on this compound focuses on its potential biological activities and applications. Studies have indicated that this compound possesses several significant biological effects:

Table 2: Documented Biological Activities of this compound

| Biological Activity | Description |

| Cell Growth Enhancement | Demonstrated to promote the growth of various normal cell cultures, including those derived from cartilage, spleen, liver, and thyroid tissues smolecule.com. |

| Tumor Cell Proliferation Inhibition | Exhibits potential in inhibiting the proliferation of cancer cells, suggesting a role in cancer research and therapy smolecule.com. |

| Immunomodulatory Effects | Identified as an inhibitor of lymphocyte proliferation, which may have implications for treating diseases associated with immune system overactivity smolecule.com. |

Beyond these direct cellular effects, this compound is utilized in biochemical research as a tool for studying cell growth mechanisms and metabolic pathways smolecule.com. Its potential applications span pharmaceuticals, particularly in cancer and immune disorder treatments, and even agriculture, where its effects on cellular processes are being investigated for roles in plant growth regulation or pest control smolecule.com.

Despite these findings, foundational knowledge gaps persist regarding this compound. While its role as an animal metabolite is established, a comprehensive understanding of its precise metabolic pathways, its endogenous synthesis and degradation, and its specific mechanisms of action in various biological contexts requires further investigation. The detailed molecular interactions and the full spectrum of its physiological functions remain areas ripe for continued research.

Compound List:

this compound

Pteridines

Pterins

Flavins

Xanthopterin

Pterin

7-biopterin

Pterin-6-carboxylic acid

Nep (Neopterin)

Tetrahydrobiopterin (H4Bip)

6-hydroxymethylpterin (B1496140)

6,7-dimethylpterin

6-methylpterin

Leucopterin

Sepialumazine

Erythropterin

7-methyl-xanthopterin

Isoxantholumazine

Folic acid

Pteroic acid

Rhizopterin

Folinic acid

Dihydropterins

Neopterin (Nep)

7,8-dihydroneopterin (B1664191) (H2Nep)

6R-L-5,6,7,8-tetrahydrobiopterin (H4Bip)

Molybdopterin

Moco (Molybdenum cofactor)

Riboflavin (Vitamin B2)

FAD (Flavin adenine (B156593) dinucleotide)

FMN (Flavin mononucleotide)

Pyridoxine (Vitamin B6)

Pyridoxal

Pyridoxamine

Pyridoxal phosphate (B84403) (PLP)

Biotin (Vitamin B7)

Folate (B9)

Thiamine (Vitamin B1)

Niacin (Vitamin B3)

Pantothenic acid (B5)

Vitamin B12

Cyanocobalamin

Methylcobalamin

Adenosylcobalamin

p-Aminobenzoic acid

Inositol

Choline

Structure

2D Structure

3D Structure

Properties

CAS No. |

14331-49-8 |

|---|---|

Molecular Formula |

C9H10N4O4 |

Molecular Weight |

238.2 g/mol |

IUPAC Name |

6-(2-hydroxypropanoyl)-7,8-dihydro-1H-pteridine-2,4-dione |

InChI |

InChI=1S/C9H10N4O4/c1-3(14)6(15)4-2-10-7-5(11-4)8(16)13-9(17)12-7/h3,14H,2H2,1H3,(H3,10,12,13,16,17) |

InChI Key |

PINNBMAOEJRIQL-UHFFFAOYSA-N |

SMILES |

CC(C(=O)C1=NC2=C(NC1)NC(=O)NC2=O)O |

Canonical SMILES |

CC(C(=O)C1=NC2=C(NC1)NC(=O)NC2=O)O |

Origin of Product |

United States |

Biosynthesis, Metabolic Fates, and Turnover of Xanthopterin B2

Elucidation of Biosynthetic Precursors and Pathways Leading to Xanthopterin-B2 Formation

The formation of this compound is understood to originate from precursors within the pteridine (B1203161) family, involving specific enzymatic transformations.

Origin of the Lactoyl Group Moiety in this compound

The C6-substituted lactoyl group of this compound is derived from sepiapterin (B94604). ou.edu Sepiapterin itself is a yellow pteridine characterized by a carbonyl group in the C1' position of its C6 side chain and exists in a 7,8-dihydro form. ou.edu The conversion of this lactoyl group is a key step in the metabolic transformations within the pteridine pathway.

Enzymatic Steps from Sepiapterin to this compound via Pterin (B48896) Deaminase Activity

The direct enzymatic conversion of sepiapterin to this compound is catalyzed by the enzyme pterin deaminase. ebi.ac.ukuniprot.org This enzyme facilitates a hydrolytic deamination reaction, where sepiapterin reacts with water to yield this compound and ammonia (B1221849). ebi.ac.uk

Pterin deaminases have been identified in various organisms, including bacteria such as Bacillus megaterium and Agrobacterium radiobacter. nih.govnih.gov These enzymes exhibit activity on a range of pteridine substrates. For instance, the pterin deaminase from A. radiobacter K84 (Arad3529) has been shown to deaminate sepiapterin with a Michaelis constant (Km) of 22 μM and a catalytic rate constant (kcat) of 2.9 sec-1. uniprot.orgnih.gov

Table 1: Kinetic Parameters of Pterin Deaminase (Arad3529) with Various Pterin Substrates

| Substrate | Km (μM) | kcat (sec-1) | kcat/Km (M-1s-1) |

|---|---|---|---|

| Sepiapterin | 22 | 2.9 | 1.3 x 105 |

| Formylpterin | 12 | 64 | 5.2 x 106 |

| Pterin-6-carboxylate | 27 | 110 | 4.0 x 106 |

| Pterin | 39 | 131 | 3.3 x 106 |

| Biopterin | 47 | 46 | 1.0 x 106 |

| Xanthopterin (B1683600) | 40 | 0.46 | 1.17 x 105 |

Data sourced from studies on Arad3529 from Agrobacterium radiobacter K84. uniprot.orgnih.gov

Proposed Catabolic Pathways and Degradation Intermediates of this compound

The degradation of this compound is thought to involve further enzymatic modifications. While specific pathways for this compound are not extensively detailed, the catabolism of related pteridines provides a likely model. Pterin deamination is a key initial step, followed by oxidation. ucl.ac.uk For example, the action of xanthine (B1682287) oxidase on non-hydrogenated pterins results in the formation of lumazines. ucl.ac.uk In some microorganisms, a significant decrease in this compound compounds has been observed, suggesting its degradation as part of broader metabolic processes for breaking down heterocyclic compounds. acs.org

Interconnections between this compound Metabolism and Broader Pterin Metabolic Cycles

The metabolism of this compound is intrinsically linked to the broader network of pterin metabolic cycles. Pteridines, as a class of compounds, are involved in numerous biological functions, from pigmentation to serving as enzyme cofactors. nih.gov

The precursor to this compound, sepiapterin, occupies a branch point in pteridine metabolism. nih.gov It can be converted to this compound via deamination or be reduced by sepiapterin reductase to dihydrobiopterin, a precursor for the essential cofactor tetrahydrobiopterin (B1682763) (BH4). ou.edunih.gov BH4 is crucial for the synthesis of neurotransmitters and nitric oxide. nih.gov Therefore, the enzymatic step converting sepiapterin to this compound represents a diversion from the BH4 synthesis pathway.

Enzymatic Interactions and Reaction Mechanisms Involving Xanthopterin B2

Substrate and Product Roles of Xanthopterin-B2 in Specific Enzymatic Reactions

This compound functions as a metabolite within biological systems smolecule.comnih.gov. It has been identified as a product in the enzymatic deamination of sepiapterin (B94604). Specifically, sepiapterin deaminase catalyzes the hydrolysis of sepiapterin, yielding this compound and ammonia (B1221849) molaid.commodelseed.org. This enzymatic conversion highlights this compound's position as a downstream product in certain pteridine (B1203161) metabolic pathways. Furthermore, general studies on pteridines indicate that compounds like xanthopterin (B1683600) and xanthopterin-like substances are breakdown products of sepiapterin, suggesting a broader context for this compound's formation cambridge.org.

Detailed Kinetic and Mechanistic Studies of Enzymes Interacting with this compound (e.g., Sepiapterin Reductase)

This compound is known to interact with sepiapterin reductase, an enzyme involved in pteridine metabolism. Kinetic studies indicate that this compound is reduced by sepiapterin reductase, albeit at a significantly diminished rate compared to its primary substrate, sepiapterin. Research suggests that this compound is reduced at rates that are approximately 2% and 37% of that observed for sepiapterin, depending on the specific isomer studied smolecule.comou.edu. This slow reduction implies a specific enzyme-substrate dynamic, where this compound may bind to the active site but undergoes catalysis less efficiently. Additionally, other pteridine compounds have been observed to inhibit the activity of sepiapterin reductase, suggesting that various pteridine structures can modulate the enzyme's function ou.edu.

Redox Chemistry and Electron Transfer Properties of this compound within Enzymatic Systems

Pteridine derivatives, as a class, are known to participate in oxidation and reduction processes, which are fundamental to many metabolic pathways smolecule.com. The interaction of this compound with sepiapterin reductase involves a reduction reaction, inherently indicating a transfer of electrons. In this enzymatic system, this compound acts as an electron acceptor in the reduction process mediated by the enzyme, likely utilizing cofactors such as NADPH ou.edu. While specific redox potentials or detailed electron transfer mechanisms for this compound within enzymatic systems are not explicitly detailed, its role as a substrate in a reductase-catalyzed reaction places it within the context of biochemical redox chemistry and electron transfer.

Modulatory Effects of this compound on Enzyme Activity Beyond Direct Substrate-Product Relationships

While the primary enzymatic interaction discussed involves this compound acting as a substrate for sepiapterin reductase, the broader context of pteridine interactions suggests potential modulatory roles. As noted, other pteridines can inhibit sepiapterin reductase ou.edu. Although not directly demonstrating this compound's effect on other enzymes, this highlights that pteridine structures can influence enzyme activity through inhibitory mechanisms. The slow catalytic turnover of this compound by sepiapterin reductase itself can be viewed as a form of modulation, affecting the enzyme's processing rate and potentially influencing flux through metabolic pathways.

Compound Information Table

| Property | Value |

| Compound Name | This compound |

| CAS Number | 14331-49-8 |

| IUPAC Name | 6-(2-hydroxypropanoyl)-7,8-dihydro-1H-pteridine-2,4-dione |

| Molecular Formula | C9H10N4O4 |

| Molecular Weight | 238.2 g/mol |

| Class | Pteridine, Animal Metabolite |

Enzymatic Interactions of this compound Table

| Enzyme | Reaction Type | Role of this compound | Observed Effect/Rate | Reference(s) |

| Sepiapterin Reductase | Reduction | Substrate | Reduced at a slow rate (2-37% of sepiapterin's rate) | smolecule.comou.edu |

| Sepiapterin Deaminase | Hydrolysis (Deamination) | Product | Formed from sepiapterin | molaid.commodelseed.org |

List of All Compound Names Mentioned:

this compound

Sepiapterin

Xanthopterin

Biopterin

2-amino-4-hydroxypteridine (AH)

Drosopterin

Iso-drosopterin

Neodrosopterin

Drosopterin-D

Xanthopterin-like (X-L)

Riboflavin (Vitamin B2)

Biological Distribution, Cellular Localization, and Physiologic Context of Xanthopterin B2

Occurrence of Xanthopterin-B2 as an Animal Metabolite: Species and Tissue Distribution

The documented presence of this compound in the animal kingdom is based on specific identifications in select organisms. As a broader class of compounds, pteridines are widely distributed in animals, where they function as pigments, enzyme cofactors, and signaling molecules. nih.gov

Direct identification of a related compound, dehydroxyxanthopterin B2, has been reported in specific tissues of both invertebrates and vertebrates. This discovery highlights the presence of this particular pteridine (B1203161) derivative in diverse biological systems.

Detailed research has identified dehydroxyxanthopterin B2 in the following organisms and tissues:

Silkworms (Bombyx mori): This metabolite has been identified in extracts from silkworms, suggesting a role in insect physiology.

Mouse Cerebellum: The presence of dehydroxyxanthopterin B2 has also been confirmed in extracts from the mouse cerebellum, indicating its occurrence in the mammalian central nervous system.

Interactive Data Table: Documented Occurrences of Dehydroxyxanthopterin B2

| Organism | Tissue/Extract |

| Silkworm (Bombyx mori) | General Body Extract |

| Mouse (Mus musculus) | Cerebellum Extract |

Subcellular Localization and Compartmentalization of this compound

Given that pteridines are involved in a variety of metabolic pathways, it is plausible that this compound could be localized in the cytoplasm, where many enzymatic reactions occur, or potentially within mitochondria, given the role of some pteridines in redox reactions. However, without direct experimental evidence, the precise subcellular compartments for this compound remain to be elucidated.

Fluctuations in this compound Levels in Various Biological States

Information regarding fluctuations in the levels of this compound in different biological states is currently limited. However, the levels of other pteridines are known to change in response to various physiological and pathological conditions. For instance, high levels of the related compound xanthopterin (B1683600) have been observed in patients with liver disease and hemolysis. wikipedia.org The concentration of various pteridines in biological fluids can be altered by conditions such as cancer and inflammatory diseases. researchgate.net These fluctuations often reflect changes in metabolic or immune activity. It is conceivable that the levels of this compound may also vary in different biological contexts, potentially serving as a biomarker for certain conditions, but further research is needed to establish such correlations.

Role of Transport Mechanisms in this compound Distribution within Biological Systems

The specific transport mechanisms for this compound have not been characterized. The transport of pteridines across cell membranes is a critical aspect of their biological function, ensuring their availability where needed. While specific transporters for this compound are unknown, the study of pteridine transport in organisms like Drosophila melanogaster has revealed the involvement of specific transport proteins in the uptake and distribution of purine (B94841) precursors for pteridine synthesis in tissues such as the Malpighian tubules. semanticscholar.org The alkylation of pterins can enhance their ability to cross cell membranes, a crucial factor for their interaction with intracellular components. nih.gov Given its role as a metabolite, it is likely that specific transporters are involved in the distribution of this compound within and between cells, although these remain to be identified.

Investigation of Biological Activities and Underlying Mechanistic Principles

Putative Roles in Immune System Modulation, Specifically Lymphocyte Activity

Xanthopterin-B2 has demonstrated potential roles in modulating the immune system, particularly concerning lymphocyte activity. Research indicates that this compound acts as an inhibitor of lymphocyte proliferation smolecule.com. This inhibitory effect suggests that the compound may be involved in regulating immune responses and could have implications for managing conditions characterized by immune system overactivity smolecule.com. Furthermore, this compound has been identified as a contributor to immune modulation and host defense mechanisms core.ac.uk.

Molecular Ligand-Binding Properties and Interactions with Specific Proteins (e.g., CutA proteins)

Investigations into the molecular interactions of this compound have revealed its capacity to bind with specific proteins, notably the CutA proteins. This compound, also identified as lumazine (B192210) dehydroxyxanthopterin B2, has been shown to bind CutA proteins across different species researchgate.netbiorxiv.org. This binding interaction positions this compound as a ligand for CutA researchgate.netbiorxiv.org. Beyond this compound, other pteridine (B1203161) compounds, including the essential cofactor tetrahydrobiopterin (B1682763), have also been identified as ligands for CutA proteins researchgate.netbiorxiv.org. A significant finding from these studies is that the presence of pteridines, such as this compound, leads to an increased affinity of CutA for copper ions researchgate.netbiorxiv.org. These results suggest that pteridines may function as physiological ligands for CutA, potentially playing a role in the modulation of copper binding and the regulation of copper homeostasis and cellular redox balance researchgate.netbiorxiv.org.

Table 1: Interaction of Pteridines with CutA Proteins and Copper Binding

| Protein | Ligand Present | Effect on Copper Binding to Protein | Notes |

| CutA | Pteridines (e.g., this compound, Tetrahydrobiopterin) | Increased affinity | Pteridines act as physiological ligands, influencing CutA's interaction with copper ions researchgate.netbiorxiv.org. |

| CutA | None (Control) | Baseline affinity | Baseline copper binding capacity of CutA in the absence of pteridine ligands. |

Investigation of this compound as a Biological Marker or Signaling Molecule

Pteridines, as a class of compounds, are recognized for their roles as redox shuttles and their involvement in various cellular processes, including functioning as cofactors for redox enzymes researchgate.netbiorxiv.org. This inherent characteristic suggests that this compound may participate in cellular signaling pathways, particularly those related to maintaining redox balance and managing copper homeostasis researchgate.netbiorxiv.org. Investigations into pteridine metabolism have also highlighted their potential utility as biological markers. For instance, pterin (B48896) profiling has demonstrated promise in aiding the differential diagnosis of specific health conditions researchgate.net. Related compounds, such as xanthopterin (B1683600), have been studied for their capacity to serve as markers for particular metabolic processes and in the context of diseases associated with pteridine metabolism disorders ontosight.ai. Although specific investigations into this compound as a standalone biomarker are ongoing, its demonstrated involvement in critical cellular functions, such as copper homeostasis and redox balance, positions it as a candidate for future biomarker development and a subject of interest in signaling research researchgate.netbiorxiv.org.

Compound Table:

this compound

Lumazine dehydroxyxanthopterin B2

Tetrahydrobiopterin

CutA proteins

Copper ions

Advanced Methodological Approaches for Research on Xanthopterin B2

High-Resolution Spectroscopic Techniques for Elucidating Structural Features and Molecular Interactions (e.g., advanced NMR, mass spectrometry-based structural elucidation)

Advanced spectroscopic techniques are indispensable for the detailed structural characterization of Xanthopterin-B2 and its interactions with other molecules. High-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are primary tools in this endeavor.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:

High-resolution NMR spectroscopy provides comprehensive information on chemical shifts, J coupling constants, and relative peak areas, which are crucial for elucidating the complex structures of pteridine (B1203161) derivatives like this compound. nih.gov Advanced 1D and 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to establish the connectivity of atoms and the spatial proximity of protons within the molecule. elifesciences.orgipb.pt For instance, 1H NMR can identify exchangeable protons and methylene (B1212753) groups, while 13C NMR provides data on the carbon skeleton. elifesciences.org The interpretation of gCOSY and gHMBCAD NMR spectra has been instrumental in establishing the partial structures of related pteridine compounds, including the pteridine scaffold and acyl groups. elifesciences.org Although challenges like spectral congestion can arise, particularly in proton NMR, 2D NMR methods effectively alleviate this issue. rsc.org

Mass Spectrometry (MS)-Based Structural Elucidation:

High-resolution mass spectrometry, particularly when coupled with techniques like electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), is a powerful tool for determining the molecular formula and fragmentation patterns of pteridines. elifesciences.orgresearchgate.netbiorxiv.org High-resolution ESI-QTOF-MS (Electrospray Ionization-Quadrupole-Time-of-Flight-Mass Spectrometry) can provide accurate mass measurements, allowing for the determination of the elemental composition of molecules like this compound. elifesciences.org Gas chromatography-mass spectrometry (GC-MS) has also been successfully applied to identify and quantify various pteridines in biological samples after derivatization. nih.gov The fragmentation patterns observed in MS/MS experiments offer valuable clues about the structure of the molecule, aiding in the identification of unknown pteridine derivatives. biorxiv.org

A comparative table of advanced spectroscopic techniques is presented below:

Table 1: Advanced Spectroscopic Techniques for this compound Analysis| Technique | Information Provided | Application Example |

|---|---|---|

| 1D & 2D NMR | Connectivity of atoms, spatial relationships of protons, carbon skeleton structure. elifesciences.orgipb.pt | Elucidation of the structures of novel pteridine derivatives by interpreting 1D (¹H and ¹³C) and 2D (gCOSY, gHSQCAD, gHMBCAD, NOESY) NMR spectral data. elifesciences.org |

| HR-ESI-QTOF-MS | Accurate molecular weight and elemental composition. elifesciences.org | Characterization of new pteridine metabolites by determining their molecular ions with high precision. elifesciences.org |

| GC-MS | Identification and quantification of volatile or derivatized pteridines. nih.gov | Separation and identification of trimethylsilyl (B98337) ether derivatives of pteridines in biological samples. nih.gov |

| LC-MS/MS | Structural information from fragmentation patterns, quantification in complex mixtures. biorxiv.orgresearchgate.net | Identification of pteridines as ligands for proteins by analyzing the mass of the protein-ligand complex. biorxiv.org |

Advanced Chromatographic and Mass Spectrometric Strategies for Qualitative and Quantitative Analysis in Complex Biological Matrices (e.g., untargeted and targeted metabolomics)

The analysis of this compound in complex biological matrices such as urine, blood, and cell extracts requires sophisticated analytical strategies to ensure sensitivity, specificity, and accuracy. researchgate.netchromatographyonline.com Advanced chromatographic techniques coupled with mass spectrometry are central to both untargeted and targeted metabolomics approaches for studying pteridines. metabolon.com

Untargeted Metabolomics:

Untargeted metabolomics aims to provide a comprehensive and global analysis of all measurable metabolites in a sample, including unknown compounds. metabolon.com This hypothesis-generating approach is crucial for discovering novel biomarkers and gaining new insights into metabolic pathways. metabolon.com In the context of this compound research, untargeted metabolomics can reveal unexpected alterations in pteridine metabolism in response to various stimuli or in disease states. dntb.gov.ua Techniques like high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (HPLC-QTOF MS) are employed to quantify a range of intracellular pteridines simultaneously. researchgate.net

Targeted Metabolomics:

Targeted metabolomics focuses on the measurement of a predefined set of known and biochemically annotated metabolites. metabolon.com This hypothesis-driven approach offers high precision, selectivity, and reliability for the quantification of specific compounds like this compound. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the targeted quantitative analysis of pteridines in biological samples. researchgate.net Methodologies using hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry have been developed for the simultaneous analysis of multiple pteridine derivatives in human urine, demonstrating excellent sensitivity and accuracy. researchgate.net

Challenges and Strategies:

A significant challenge in analyzing pteridines in biological matrices is the "matrix effect," where co-eluting endogenous compounds can suppress or enhance the ionization of the target analyte, affecting the accuracy and sensitivity of the measurement. chromatographyonline.comnih.gov To mitigate these effects, various strategies are employed, including:

Effective Sample Preparation: To remove interfering substances from the sample matrix. nih.gov

Chromatographic Separation: Optimizing the separation of the analyte from matrix components. chromatographyonline.com

Use of Internal Standards: Stable isotope-labeled internal standards are often used to correct for matrix effects and variations in instrument response. chromatographyonline.com

A comparison of untargeted and targeted metabolomics approaches is provided in the table below.

Table 2: Comparison of Untargeted and Targeted Metabolomics for this compound Analysis| Feature | Untargeted Metabolomics | Targeted Metabolomics |

|---|---|---|

| Goal | Comprehensive profiling of all detectable metabolites, hypothesis generation. metabolon.com | Quantification of a predefined set of metabolites, hypothesis testing. metabolon.com |

| Scope | Global, includes unknown compounds. metabolon.com | Focused on known, biochemically annotated analytes. metabolon.com |

| Analytical Approach | Often utilizes high-resolution MS (e.g., QTOF-MS). researchgate.net | Typically employs tandem MS (e.g., LC-MS/MS) for high sensitivity and specificity. researchgate.net |

| Data Analysis | Complex, involves feature detection, alignment, and putative identification. mdpi.com | More straightforward, based on the response of known standards. |

| Application to this compound | Discovery of novel pteridine-related pathways and biomarkers. dntb.gov.ua | Precise quantification of this compound and related known pteridines in clinical or experimental samples. researchgate.net |

Development and Application of In vitro and Cell-Based Assay Systems for Functional Characterization

In vitro and cell-based assays are fundamental tools for investigating the biological functions of this compound. naturalproducts.net These systems allow for the controlled study of cellular responses to the compound, providing insights into its mechanisms of action. jmb.or.kr

In Vitro Assays:

In vitro assays using purified components can be employed to study the direct interaction of this compound with specific proteins or enzymes. For example, binding assays can determine the affinity of this compound for a particular receptor or enzyme. nih.gov Competition binding assays, for instance, have been valuable in screening for inhibitors of chemokine receptors. nih.gov

Cell-Based Assays:

Cell-based assays utilize living cells to assess the effects of this compound on various cellular processes. twistbioscience.com These assays can range from simple cell viability and proliferation assays to more complex functional screens. researchgate.net For example, the cytotoxicity of xanthopterin (B1683600) and isoxanthopterin (B600526) has been evaluated in human mammary carcinoma (MCF-7) cells using the MTS assay to measure cell viability. researchgate.net Such studies have shown that pteridines can have differential effects on cell growth depending on the cell type and its proliferative state. researchgate.net

High-content screening (HCS) is an advanced cell-based assay approach that combines automated microscopy with quantitative image analysis to measure multiple cellular parameters simultaneously. jmb.or.kr This technology can provide detailed information on how this compound affects cellular morphology, protein expression, and localization. jmb.or.kr

A table summarizing various assay systems is presented below.

Table 3: In Vitro and Cell-Based Assays for Functional Characterization of this compound| Assay Type | Purpose | Example Application |

|---|---|---|

| Competition Binding Assay | To determine if a compound binds to a specific receptor and competes with its natural ligand. nih.gov | Evaluating the potential of this compound to inhibit the binding of a chemokine to its receptor. nih.gov |

| Cell Viability/Proliferation Assay (e.g., MTS) | To assess the cytotoxic or growth-inhibitory effects of a compound on cells. researchgate.net | Determining the IC50 value of this compound in a cancer cell line. researchgate.net |

| Enzyme Activity Assay | To measure the effect of a compound on the activity of a specific enzyme. | Investigating whether this compound inhibits or activates enzymes involved in pteridine metabolism. |

| High-Content Screening (HCS) | To simultaneously measure multiple cellular responses to a compound, such as changes in morphology or protein localization. jmb.or.kr | Profiling the phenotypic changes in cells treated with this compound to understand its mechanism of action. jmb.or.kr |

| Reporter Gene Assay | To measure the effect of a compound on the expression of a specific gene. | Determining if this compound modulates the transcriptional activity of a pathway of interest. |

Integration of Genetic and Molecular Biology Techniques for Pathway Elucidation

Understanding the biosynthetic and metabolic pathways involving this compound requires the integration of genetic and molecular biology techniques. These approaches allow for the identification and functional characterization of the genes and enzymes responsible for its synthesis and degradation.

Genome Mining and Gene Clustering:

Genome mining involves searching through genomic databases to identify biosynthetic gene clusters that may be responsible for the production of specific metabolites. elifesciences.org This approach has been successful in identifying hybrid nonribosomal peptide synthetase (NRPS)-pteridine synthase gene clusters, revealing novel pathways for pteridine biosynthesis. elifesciences.org Analysis of protein sequence homology can predict the function of enzymes within these clusters, such as GTP cyclohydrolase I (GTPCH), a key enzyme in the de novo synthesis of pteridines from guanosine (B1672433) triphosphate (GTP). elifesciences.orgresearchgate.net

Gene Expression Analysis:

Techniques like quantitative real-time PCR (qPCR) and RNA sequencing (RNA-seq) can be used to measure the expression levels of genes involved in pteridine metabolism under different conditions. oup.com For example, gene expression analyses in lizards have identified genes associated with pteridine production that are differentially expressed between different skin colors. oup.com Similarly, studies in breast cancer cells have shown that genes related to both purine (B94841) and pteridine synthesis are upregulated in certain cell types. pnas.org

Functional Genomics:

Functional genomics techniques, such as gene knockout or knockdown (e.g., using CRISPR-Cas9 or RNA interference), can be used to directly probe the function of specific genes in the this compound pathway. elifesciences.org By deleting or silencing a gene and observing the resulting changes in the metabolome, researchers can confirm the role of that gene's product in the synthesis or modification of this compound. elifesciences.org

The table below outlines key genetic and molecular biology techniques.

Table 4: Genetic and Molecular Biology Techniques for Pathway Elucidation| Technique | Purpose | Application Example |

|---|---|---|

| Genome Mining | To identify biosynthetic gene clusters for natural products. elifesciences.org | Discovering a novel hybrid NRPS-pteridine pathway by analyzing the genome of Photorhabdus luminescens. elifesciences.org |

| Gene Expression Analysis (qPCR, RNA-seq) | To quantify the expression levels of specific genes. oup.com | Correlating the expression of pteridine synthesis genes with pigment production in different cell types or tissues. oup.compnas.org |

| Gene Knockout/Knockdown | To determine the function of a specific gene by observing the phenotype upon its inactivation. elifesciences.org | Confirming the role of a putative pteridine synthase gene by analyzing the metabolic profile of a knockout mutant. elifesciences.org |

| Heterologous Expression | To express a gene or a gene cluster in a host organism to characterize the function of the encoded enzymes. elifesciences.org | Expressing a pteridine biosynthetic gene cluster in E. coli to produce and characterize novel pteridine metabolites. elifesciences.org |

Computational Chemistry and Molecular Modeling for Predicting Interactions and Conformational Dynamics

Computational chemistry and molecular modeling are powerful tools for studying the structure, properties, and interactions of molecules like this compound at an atomic level. kallipos.grethernet.edu.et These methods complement experimental data by providing insights that are often difficult to obtain through laboratory techniques alone.

Molecular Dynamics (MD) Simulations:

MD simulations are used to study the conformational dynamics of molecules and their complexes over time. worldscientific.com By simulating the movements of atoms, MD can reveal how this compound interacts with target proteins, such as enzymes or receptors. worldscientific.com These simulations can help to identify key amino acid residues involved in binding and to understand the conformational changes that occur upon binding. worldscientific.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods:

Combined QM/MM methods are particularly useful for studying enzymatic reactions. worldscientific.com In this approach, the active site of the enzyme, where the chemical reaction occurs, is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. worldscientific.com This allows for the detailed investigation of reaction mechanisms, such as the deamination of isoxanthopterin catalyzed by isoxanthopterin deaminase. worldscientific.com

Docking and Virtual Screening:

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It can be used to screen large libraries of compounds to identify potential inhibitors or ligands for a target protein. In the context of this compound, docking could be used to predict its binding mode to various enzymes and to understand the structural basis of its biological activity.

A summary of computational approaches is provided in the table below.

Table 5: Computational Chemistry and Molecular Modeling Approaches| Technique | Purpose | Application Example |

|---|---|---|

| Molecular Dynamics (MD) Simulations | To study the conformational dynamics and interactions of molecules over time. worldscientific.com | Simulating the interaction of this compound with a target protein to understand its binding mechanism and stability. worldscientific.com |

| QM/MM Simulations | To model enzymatic reactions by combining quantum mechanics and molecular mechanics. worldscientific.com | Investigating the catalytic mechanism of an enzyme that metabolizes this compound. worldscientific.com |

| Molecular Docking | To predict the binding orientation of a small molecule to a protein target. | Screening for potential protein targets of this compound by docking it into the binding sites of various proteins. |

| Potential of Mean Force (PMF) Calculations | To calculate the free energy profile of a molecule as it moves along a specific reaction coordinate. worldscientific.com | Determining the energy barrier for this compound to cross a cell membrane. worldscientific.com |

Application of Isotopic Labeling and Tracing for Metabolic Flux Analysis

Isotopic labeling and tracing are powerful techniques for elucidating metabolic pathways and quantifying the rates of metabolic reactions, a field known as metabolic flux analysis (MFA). creative-proteomics.comnih.gov By introducing isotopically labeled substrates (e.g., containing ¹³C or ¹⁵N) into a biological system, researchers can trace the path of the isotopes through the metabolic network. mpg.de

Metabolic Flux Analysis (MFA):

MFA is a quantitative tool used to study metabolism by measuring the rates (fluxes) at which intracellular metabolites are interconverted. nih.gov Since fluxes cannot be measured directly, MFA uses stable isotope tracers to provide information about them. nih.gov The labeling patterns of intracellular metabolites are determined by the fluxes, so by measuring these patterns using techniques like mass spectrometry or NMR, the fluxes in the network can be inferred. nih.gov

The core principle of MFA is that at a metabolic and isotopic steady state, the labeling pattern of a metabolite is the flux-weighted average of the labeling patterns of its substrates. nih.gov This allows for the determination of the relative contributions of different converging metabolic pathways. nih.gov

Applications in this compound Research:

In the context of this compound, isotopic labeling could be used to:

Trace the incorporation of atoms from precursors like ¹³C-labeled glucose or ¹⁵N-labeled glutamine into the pteridine ring. biorxiv.org

Quantify the flux through the de novo synthesis pathway versus salvage pathways for pteridines.

Understand how metabolic fluxes related to this compound are altered in different physiological or pathological conditions.

The workflow for a typical MFA experiment is outlined in the table below.

Table 6: Workflow for Metabolic Flux Analysis using Isotopic Labeling| Step | Description | Key Considerations |

|---|---|---|

| 1. Experimental Design | Selection of appropriate isotopic tracers and design of the labeling experiment to ensure sufficient resolution for flux measurements. creative-proteomics.com | The choice of tracer is critical to ensure that different pathways produce distinct labeling patterns in shared metabolites. nih.gov |

| 2. Labeling Experiment | Introduction of the isotopically labeled substrate into the biological system (e.g., cell culture) and allowing it to reach an isotopic steady state. creative-proteomics.com | Monitoring external rates of substrate uptake and product secretion is also important. mpg.de |

| 3. Sample Analysis | Extraction of metabolites and analysis of their isotopic labeling patterns using mass spectrometry or NMR. creative-proteomics.com | Analytical techniques must be able to accurately quantify the different isotopomers of each metabolite. |

| 4. Metabolic Modeling | Construction of a metabolic model that includes the relevant biochemical reactions and pathways. creative-proteomics.com | The model should be based on known biochemistry and genomic data. |

| 5. Flux Calculation | Computational estimation of metabolic fluxes by fitting the experimental labeling data to the metabolic model. creative-proteomics.com | This step often involves complex algorithms and statistical analysis. |

Emerging Research Directions and Future Perspectives for Xanthopterin B2 Studies

Comprehensive Elucidation of Undiscovered Metabolic Pathways and Regulatory Networks

While the general pteridine (B1203161) biosynthetic pathway originating from guanosine (B1672433) triphosphate (GTP) is well-established, the specific enzymatic steps and regulatory networks governing the synthesis and degradation of Xanthopterin-B2 are not fully understood. mdpi.comnih.govresearchgate.net The biosynthesis of pteridines is a branched pathway, and identifying the precise branch point and the enzymes that catalyze the formation of this compound is a primary area for future investigation. mdpi.comnih.govresearchgate.net

Current knowledge suggests that many pteridines are interconverted through a series of oxidation and reduction reactions. nih.gov For instance, the conversion of 7,8-dihydroxanthopterin to xanthopterin (B1683600) is likely catalyzed by dihydropterin oxidase. nih.gov However, the introduction of the lactoyl group at the 6-position to form this compound represents a significant knowledge gap. Future research will need to focus on identifying and characterizing the specific enzymes responsible for this modification.

Moreover, the regulatory mechanisms that control the flux of metabolites through the pteridine pathway to produce this compound are unknown. These may involve feedback inhibition, allosteric regulation of key enzymes, or transcriptional control of the genes encoding these enzymes. Investigating these regulatory networks will be crucial for understanding how the cellular levels of this compound are maintained under different physiological conditions.

Table 1: Potential Areas of Investigation for this compound Metabolism

| Research Area | Key Questions | Potential Approaches |

| Biosynthesis | - What is the immediate precursor of this compound? - Which enzyme(s) catalyze the addition of the lactoyl group? | - Isotopic labeling studies to trace the metabolic fate of pteridine precursors. - Genetic screening in model organisms to identify genes affecting this compound levels. - Purification and characterization of novel enzymes from organisms known to produce this compound. |

| Degradation | - What are the breakdown products of this compound? - Which enzymes are involved in its catabolism? | - In vitro degradation assays using cell extracts or purified enzymes. - Metabolomic profiling to identify downstream catabolites. |

| Regulation | - How are the biosynthetic and degradative pathways of this compound regulated? - Are there specific signaling pathways that influence its cellular concentration? | - Transcriptomic and proteomic analyses to identify changes in gene and protein expression in response to varying this compound levels. - Studies on the kinetic properties of the involved enzymes. |

Deeper Mechanistic Characterization of this compound's Roles in Specific Cellular and Molecular Processes

Preliminary studies have indicated that this compound possesses interesting biological activities, including the ability to influence cell proliferation. Specifically, it has been shown to inhibit the growth of certain cancer cell lines. nih.govresearchgate.net Furthermore, it has been identified as an inhibitor of lymphocyte proliferation, suggesting a potential role in immunomodulation. wikipedia.org A significant recent finding has implicated pteridines as natural ligands for the CutA protein, which is involved in coordinating copper homeostasis and redox balance. researchgate.net This suggests a previously unrecognized role for pteridines like this compound in metal ion homeostasis and cellular stress responses.

However, the molecular mechanisms underlying these observations remain to be elucidated. Future research should aim to identify the specific cellular targets of this compound. This could involve studies to identify binding proteins, receptors, or enzymes with which it interacts. Understanding these molecular interactions will be key to unraveling the signaling pathways that are modulated by this compound and lead to its observed effects on cell growth and immune function.

For instance, investigating its impact on key cell cycle regulators, apoptosis-related proteins, or transcription factors involved in immune cell activation could provide a deeper understanding of its mechanism of action. The observation that it is a slow substrate for sepiapterin (B94604) reductase also warrants further investigation into its role as a potential competitive inhibitor or modulator of this and other related enzymes in the pteridine metabolic pathway. nih.gov

Exploration of its Contributions to Physiological Homeostasis and Perturbations in Pathophysiological States (excluding clinical trials)

The detection of this compound in a variety of biological contexts points towards its potential involvement in maintaining physiological homeostasis. For example, its presence has been noted in studies on the metabolic changes in the cerebellum of mice undergoing calorie restriction, suggesting a role in neuronal function and adaptation to metabolic stress. nih.govnih.gov It has also been identified in ecological studies involving ectomycorrhizal fungi and carnivorous plants, hinting at a broader role in organismal interactions and adaptation to specific environmental niches. dntb.gov.uacambridge.orgnih.govresearchgate.net

In the context of pathophysiology, altered levels of pteridines, in general, have been associated with various diseases, including neurological and affective disorders, due to their role as cofactors in neurotransmitter synthesis. nih.govcambridge.orgnih.gov Elevated levels of xanthopterin have been found in patients with liver disease and hemolysis. wikipedia.org While direct evidence for this compound in specific diseases is still limited, its demonstrated effects on cell proliferation and immune responses suggest that its dysregulation could contribute to pathological conditions such as cancer or autoimmune disorders.

Future research in this area should focus on quantifying this compound levels in various tissues and biofluids in animal models of disease. Correlating these levels with disease progression and specific biomarkers could provide valuable insights into its potential as a diagnostic or prognostic marker. Such studies, while excluding clinical trials, are essential for laying the preclinical groundwork for any future translational research.

Development of Novel Research Tools and Methodologies for High-Throughput Analysis

A significant bottleneck in understanding the biological roles of specific pteridines like this compound is the availability of sensitive, specific, and high-throughput analytical methods. nih.gov Pteridines are often present at low concentrations in biological samples and can be unstable, making their quantification challenging. nih.gov

Recent advances in analytical techniques, such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or quadrupole time-of-flight mass spectrometry (HPLC-QTOF MS), have enabled the simultaneous quantification of multiple pteridine derivatives. nih.govmst.edu Future efforts should focus on optimizing and validating these methods specifically for the high-throughput analysis of this compound in various biological matrices.

The development of specific antibodies or molecular probes for this compound could also lead to the creation of enzyme-linked immunosorbent assays (ELISAs) or imaging agents. These tools would facilitate rapid screening of large sample sets and enable the visualization of this compound distribution within cells and tissues, providing valuable spatial and temporal information about its biological activity.

Table 2: Advanced Analytical Methodologies for this compound Research

| Methodology | Application for this compound | Advantages |

| HPLC-MS/MS | Quantitative analysis in biofluids and cell extracts. | High sensitivity and specificity. |

| HPLC-QTOF MS | Untargeted metabolomics to identify this compound and related metabolites. | Broad screening capabilities and identification of unknown compounds. |

| Capillary Electrophoresis | Separation and analysis of polar pteridine compounds. | High separation efficiency and low sample consumption. |

| Immunoassays (ELISA) | High-throughput screening of this compound levels. | Rapid, cost-effective, and suitable for large-scale studies. |

| Molecular Probes | In situ imaging and tracking of this compound in living cells. | Provides spatial and temporal information on its localization and dynamics. |

Integration of this compound Research into Systems Biology and Multi-Omics Approaches

To gain a holistic understanding of this compound's function, it is essential to move beyond studying it in isolation and instead integrate its analysis within a broader systems biology framework. nih.govresearchgate.net This involves combining metabolomic data on this compound with other omics datasets, such as genomics, transcriptomics, and proteomics. nih.govmdpi.commdpi.com

By integrating metabolomic profiles of this compound with genomic data, researchers can identify genes that are associated with its production or response, potentially uncovering novel enzymes or regulatory factors. nih.gov Correlating this compound levels with transcriptomic data can reveal which signaling pathways are activated or repressed in its presence. Furthermore, combining metabolomic and proteomic data can help to identify protein targets of this compound and understand how it influences cellular protein networks. nih.govmdpi.com

These multi-omics approaches, coupled with computational modeling, will enable the construction of predictive models of this compound's metabolic and signaling networks. nih.gov Such models can generate new hypotheses about its function and guide future experimental studies. The application of these integrative strategies will be instrumental in placing this compound within the complex web of cellular interactions and ultimately defining its role in the broader context of organismal biology.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for the initial characterization of Xanthopterin-B2, and how should researchers ensure data reliability?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to assess structural integrity, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group analysis. Cross-validate findings with published spectral databases and report experimental conditions (e.g., solvent, temperature, instrument calibration) to ensure reproducibility . For chromatographic purity, employ high-performance liquid chromatography (HPLC) with UV-Vis detection, using a standardized mobile phase and column type. Include retention times and peak integration metrics in supplementary materials .

Q. How can researchers establish a baseline protocol for isolating this compound from natural or synthetic sources?

- Methodological Answer : Optimize extraction parameters (e.g., solvent polarity, pH, temperature) using fractional crystallization or liquid-liquid partitioning. For synthetic routes, document reaction stoichiometry, catalyst loadings, and purification steps (e.g., recrystallization, column chromatography). Validate purity via melting point analysis and comparative TLC against known standards. Detailed protocols should be appended as supplementary information to enable replication .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biochemical activity?

- Methodological Answer : Use enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate conversion) or cell-based viability assays (e.g., MTT assay) with appropriate controls (blanks, positive/negative controls). Standardize incubation times, concentrations, and buffer systems across replicates. Report dose-response curves and IC₅₀ values with error margins to contextualize bioactivity .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using a factorial design (e.g., pH 3–9, 25–60°C) with periodic sampling. Analyze degradation products via LC-MS and quantify parent compound loss using validated calibration curves. Apply Arrhenius kinetics to model shelf-life predictions. Discrepancies in literature data may arise from differences in buffer ionic strength or light exposure—control these variables rigorously .

Q. What computational strategies can elucidate the interaction mechanisms of this compound with putative biological targets?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities and key residues involved. Validate with molecular dynamics (MD) simulations (e.g., GROMACS) to assess complex stability under physiological conditions. Cross-reference computational results with mutagenesis studies or surface plasmon resonance (SPR) data for empirical validation .

Q. How can meta-analysis frameworks be applied to reconcile conflicting bioactivity data for this compound across independent studies?

- Methodological Answer : Aggregate data from peer-reviewed studies into a standardized database, noting variables such as cell lines, assay endpoints, and compound purity. Use random-effects models to account for heterogeneity and calculate pooled effect sizes. Sensitivity analyses can identify outliers or confounding factors (e.g., solvent used in reconstitution) .

Data Presentation Guidelines

- Table 1 : Example framework for reporting spectroscopic characterization data.

| Technique | Parameters | Observed Value | Literature Reference | Deviation (%) |

|---|---|---|---|---|

| ¹H NMR | 400 MHz, DMSO-d6 | δ 7.35 (s, 1H) | Smith et al., 2022 | 1.2 |

| HRMS | ESI+ | m/z 301.1056 | Jones et al., 2023 | 0.8 |

- Table 2 : Stability study design for this compound under varying conditions.

| pH | Temperature (°C) | Sampling Interval (Days) | Analytical Method | Key Degradation Product |

|---|---|---|---|---|

| 3.0 | 40 | 0, 7, 14, 28 | HPLC-UV | Compound X (m/z 285) |

| 7.4 | 25 | 0, 14, 30, 60 | LC-MS/MS | None detected |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.